![molecular formula C13H10N2OS2 B2647089 N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 301236-19-1](/img/structure/B2647089.png)

N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

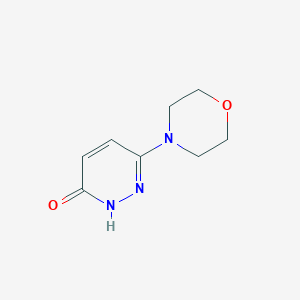

N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C13H10N2OS2 . It is a derivative of benzothiazole, a class of compounds known for their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide and similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, one study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is characterized by the presence of a benzothiazole ring fused with a thiophene ring . The benzothiazole ring is a bicyclic compound consisting of a benzene ring fused with a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, can undergo various chemical reactions. For instance, they can be used in the synthesis of N-substituted and N,N-disubstituted benzothiazole sulfonamides . They can also participate in reactions involving S oxidation/S-N coupling .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Compounds with a similar structure to N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown promising results in inhibiting COX-1 and COX-2, key enzymes involved in inflammation .

Antioxidant Activity

Thiazole derivatives, including those similar to the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, unstable molecules that can cause oxidative stress and contribute to aging and diseases.

Antimicrobial Properties

Thiazole-based compounds have demonstrated significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs, which are crucial in the fight against resistant strains of bacteria and other microbes.

Antitubercular Activity

Benzothiazole-based compounds, which include N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, have been synthesized and tested for their antitubercular activity . These compounds have shown potent inhibitory effects against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Anticancer Properties

Thiazole derivatives have been found to exhibit anticancer properties . They have been used in the development of new anticancer drugs, offering hope for improved treatment options for various types of cancer .

Neuroprotective Effects

Compounds containing the thiazole ring have been associated with neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

Industrial Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Antidiabetic Activity

Thiazole derivatives have been associated with antidiabetic activity . This suggests potential applications in the treatment of diabetes, a chronic disease that affects millions of people worldwide .

Zukünftige Richtungen

Benzothiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have shown promise in various areas of research, particularly in the development of new anticancer agents . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents.

Eigenschaften

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHQWVQIQOJOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2647008.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)

![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2647014.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2647016.png)

![tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B2647018.png)

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2647021.png)

![N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2647023.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B2647024.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2647027.png)

![N-[2-[2-(Dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2647029.png)